molecular formula C17H26N2O B4686701 3-phenyl-N-(1-propylpiperidin-4-yl)propanamide

3-phenyl-N-(1-propylpiperidin-4-yl)propanamide

Cat. No.: B4686701
M. Wt: 274.4 g/mol
InChI Key: UFRICSUELMMIIA-UHFFFAOYSA-N
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Description

3-phenyl-N-(1-propylpiperidin-4-yl)propanamide is a chemical compound with the molecular formula C17H26N2O. It is also known by other names such as Norfentanyl and N-Phenyl-N-(4-piperidinyl)propanamide . This compound is a derivative of fentanyl, a potent synthetic opioid analgesic.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(1-propylpiperidin-4-yl)propanamide typically involves the reaction of 4-anilino-N-phenethylpiperidine (4-ANPP) with propionic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves the following steps:

    Formation of 4-ANPP: This intermediate is synthesized by reacting aniline with N-phenethylpiperidone.

    Acylation: 4-ANPP is then acylated using propionic anhydride to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(1-propylpiperidin-4-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives of the original compound .

Scientific Research Applications

3-phenyl-N-(1-propylpiperidin-4-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-phenyl-N-(1-propylpiperidin-4-yl)propanamide involves its binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to analgesic effects by inhibiting the release of neurotransmitters such as substance P and glutamate . This inhibition reduces the perception of pain.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: A potent synthetic opioid analgesic with a similar structure but different pharmacokinetic properties.

    Alfentanil: Another fentanyl analog with a shorter duration of action.

    Sufentanil: Known for its high potency and rapid onset of action.

Uniqueness

3-phenyl-N-(1-propylpiperidin-4-yl)propanamide is unique due to its specific structural modifications, which influence its binding affinity and selectivity for opioid receptors. These modifications can result in differences in potency, duration of action, and side effect profiles compared to other fentanyl analogs .

Properties

IUPAC Name

3-phenyl-N-(1-propylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-2-12-19-13-10-16(11-14-19)18-17(20)9-8-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRICSUELMMIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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